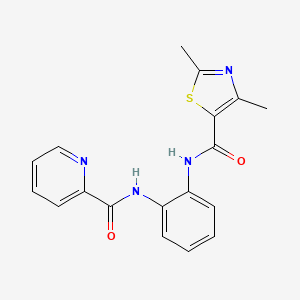
N-(2-(picolinamido)fenil)-2,4-dimetiltiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Los tiazoles exhiben actividad antioxidante, lo que los hace valiosos para combatir el estrés oxidativo. La presencia del anillo de tiazol en nuestro compuesto sugiere posibles efectos antioxidantes. Los investigadores han investigado su capacidad para eliminar radicales libres y proteger las células del daño oxidativo .
Actividad antimicrobiana y antifúngica
Los tiazoles a menudo exhiben efectos antimicrobianos y antifúngicos. Los investigadores han sintetizado varios derivados de tiazol y han evaluado su actividad contra bacterias y hongos. Si bien la evaluación directa de nuestro compuesto aún no se ha explorado, podría ser un candidato prometedor para futuras investigaciones .
Actividad antitumoral y citotóxica
Los tiazoles han demostrado ser prometedores como agentes antitumorales y citotóxicos. Si bien nuestro compuesto carece de evidencia directa, derivados similares han demostrado actividad contra las células cancerosas. Estudios adicionales podrían explorar su potencial para inhibir el crecimiento tumoral o inducir la muerte celular .
Desarrollo de fármacos
Los tiazoles sirven como bloques de construcción para el desarrollo de fármacos. La estructura única de nuestro compuesto podría inspirar la síntesis de nuevos candidatos a fármacos. Los investigadores podrían explorar modificaciones para mejorar sus propiedades farmacológicas, con el objetivo de reducir los efectos secundarios y mejorar la eficacia.
En resumen, la N-(2-(picolinamido)fenil)-2,4-dimetiltiazol-5-carboxamida tiene un gran potencial en varios campos. Si bien los estudios específicos sobre este compuesto son limitados, sus características estructurales justifican una mayor investigación. Los investigadores deben explorar sus aplicaciones en el desarrollo de fármacos, la neuroprotección y más allá. 🌟
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The downstream effects can vary depending on the specific targets and the mode of action of the compound .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects can vary depending on the specific targets and the mode of action of the compound .
Action Environment
Environmental factors can potentially affect the action of thiazole derivatives
Propiedades
IUPAC Name |
2,4-dimethyl-N-[2-(pyridine-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-16(25-12(2)20-11)18(24)22-14-8-4-3-7-13(14)21-17(23)15-9-5-6-10-19-15/h3-10H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFRIXXYTPVQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)
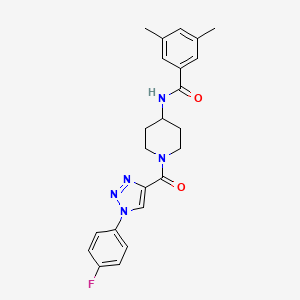
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
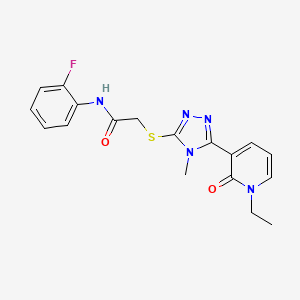
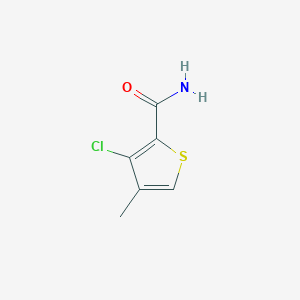
![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
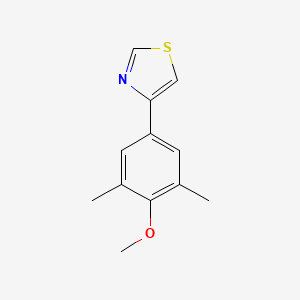
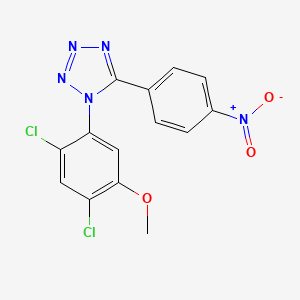

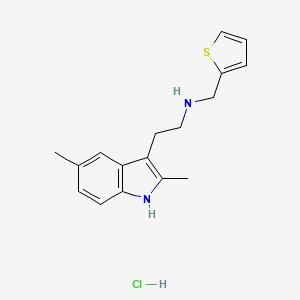
![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)
![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)
